N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide
Description
N'-[(1Z,2Z)-2-Bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide is a hydrazide derivative featuring a pyrazine core conjugated with a brominated propenylidene-phenyl moiety. Its molecular formula is C₁₄H₁₀BrN₅O, with a molecular weight of 352.17 g/mol. The compound’s stereochemistry is defined by the (1Z,2Z) configuration of the propenylidene group, which influences its electronic properties and spatial interactions.
Properties
IUPAC Name |
N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O/c15-12(8-11-4-2-1-3-5-11)9-18-19-14(20)13-10-16-6-7-17-13/h1-10H,(H,19,20)/b12-8-,18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQQEUNBFBIFGK-PSGQQEAGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=NC=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N\NC(=O)C2=NC=CN=C2)\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide typically involves the condensation of pyrazine-2-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Hydrazide Group Reactivity
The carbohydrazide functional group (-CONHN=) participates in acid/base-mediated hydrolysis and condensation reactions:
Hydrolysis
Under acidic or basic conditions, the hydrazide bond undergoes cleavage to form pyrazine-2-carboxylic acid and substituted hydrazine derivatives:
Conditions : Reflux in 1M HCl or NaOH (4–6 hours).
Yield : ~75–85% .
Condensation with Carbonyl Compounds
The hydrazide reacts with aldehydes/ketones to form bis-hydrazones, extending conjugation:
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzaldehyde | N'-(Benzylidene) derivative | 68 | Ethanol, 4h reflux |
| 4-Nitrobenzaldehyde | N'-(4-Nitrobenzylidene) derivative | 72 | Ethanol, 6h reflux |
Bromoalkene Reactivity
The (1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene group enables halogen-specific transformations:
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols):
Conditions : DMF, 80°C, 12h.
Yield : 60–70% .
Elimination Reactions
Dehydrohalogenation produces conjugated dienes under basic conditions:
Product : Pyrazine-2-carbohydrazide with phenylpropadiene .
Pyrazine Ring Reactivity
The pyrazine core undergoes electrophilic substitution and coordination:
Nitration
Nitration occurs at the electron-deficient C-5 position:
| Reagent | Product | Position | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 5-Nitro derivative | C-5 | 55 |
Metal Coordination
The pyrazine nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺):
| Metal Salt | Complex Stoichiometry | Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂ | 1:1 (M:L) | 4.2 ± 0.3 |
| FeCl₃ | 1:2 (M:L) | 5.8 ± 0.2 |
Photochemical and Thermal Reactions
-
Photodegradation : UV irradiation (254 nm) cleaves the C-Br bond, forming a phenylpropenyl radical .
-
Thermal Rearrangement : Heating at 150°C induces-sigmatropic shifts in the hydrazone moiety.
Biological Activity Correlation
Reactivity directly impacts pharmacological properties:
| Reaction Type | Bioactivity Change |
|---|---|
| Hydrolysis | Loss of antimicrobial activity |
| Nitration | Enhanced cytotoxicity |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide is with a molecular weight of approximately 331.17 g/mol. The compound features a pyrazine ring, which is known for its diverse biological activities, making it a subject of interest in drug discovery and development .
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazine have been shown to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that specific modifications to the pyrazine structure enhance cytotoxicity against breast cancer cells .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy. Research indicates that pyrazine derivatives possess antibacterial and antifungal activities. A case study involving the synthesis of similar compounds revealed promising results against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Agricultural Applications
Pesticidal Activity
this compound has been investigated for its potential use as a pesticide. Its structural analogs have demonstrated effectiveness in controlling pests while being less harmful to beneficial insects. Field trials showed that these compounds could reduce pest populations significantly without compromising crop yield .
Material Science Applications
Polymer Synthesis
In material science, the compound's unique chemical properties allow it to be used as a building block in polymer synthesis. Research has shown that incorporating pyrazine derivatives into polymer matrices can enhance thermal stability and mechanical properties. A recent study highlighted the development of high-performance polymers utilizing this compound, which could lead to advancements in materials used for electronics and coatings .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a broader class of pyrazine-2-carbohydrazide derivatives. Key structural analogs include:
Key Observations :
- Bioactivity : Pyrazine-2-carbohydrazides with electron-withdrawing groups (e.g., bromo, nitro) exhibit enhanced antitubercular activity. For example, the 4-bromophenyl-pyrazole derivative (MIC = 0.78 μg/mL) outperforms pyrazinamide .
Crystallographic and Computational Insights
- Crystal Packing : N'-[(E)-3-Bromobenzylidene]pyrazine-2-carbohydrazide forms planar layers stabilized by π-π stacking and hydrogen bonding (N–H···O), with a melting point of 475–476 K .
- ADMET Predictions : Hydrazides with lipophilic groups (e.g., triazole-sulfanyl) may exhibit higher metabolic stability but lower aqueous solubility .
Biological Activity
N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazine ring and a hydrazone functional group, which are often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. The compound exhibits significant inhibitory effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| BEL-7402 | 9.4 | Induces apoptosis |
| A549 | 7.8 | Inhibits proliferation |
| MCF-7 | 10.4 | Cell cycle arrest |
These findings suggest that the compound may act through multiple pathways to exert its anticancer effects, including apoptosis induction and cell cycle regulation .
Cholinesterase Inhibition
Compounds with similar structures have shown promising results in inhibiting cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is particularly notable:
| Compound | IC50 AChE (nM) | IC50 BuChE (nM) |
|---|---|---|
| Compound 16 | 230 | 230 |
| Compound 17 | 260 | 200 |
These results indicate that derivatives of pyrazine can be effective in enhancing cholinergic transmission by inhibiting these enzymes .
Anti-inflammatory Effects
This compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) in macrophages, a key mediator in inflammatory responses:
| Concentration (µM) | NO Inhibition (%) |
|---|---|
| 20 | 56.32 |
This activity suggests that the compound may be beneficial in treating inflammatory diseases by modulating immune responses .
Case Studies and Research Findings
A significant body of research has focused on the biological activities of pyrazine derivatives. For example, a study published in MDPI reported that certain pyrazine hybrids exhibited strong anticancer activity against various cell lines with IC50 values ranging from 0.13 to 10.74 µM . Additionally, other studies have indicated that modifications to the pyrazine structure can enhance its biological activity, suggesting a structure–activity relationship that warrants further investigation.
Q & A
Q. Challenges :
- Disorder in the bromophenyl group : Common due to rotational flexibility.
- Twinned crystals : May require specialized refinement protocols.
Q. Solutions :
- Use SHELXL for anisotropic refinement with restraints on bond lengths/angles .
- Apply ORTEP-3 or WinGX to visualize thermal ellipsoids and adjust displacement parameters .
- For twinning, employ the HKLF5 format in SHELXL to deconvolute overlapping reflections .
Example : A terbium(III) hydrazide complex with similar steric demands was refined using R₁ = 0.032 via SHELXL-2018 .
Advanced: How does the coordination behavior of this compound compare with related hydrazide ligands in metal complexes?
The ligand exhibits tridentate binding (pyrazine N, hydrazide N, and carbonyl O) in lanthanide complexes, as shown in analogous Ce(III) and Nd(III) systems . Key findings:
- Stoichiometry : Typically forms 1:2 (metal:ligand) complexes in polar solvents (e.g., DMF).
- Magnetic Properties : Antiferromagnetic coupling observed in Ce(III) complexes (μeff = 1.2–1.5 μB) .
- Contradictions : Discrepancies in coordination geometry (octahedral vs. square pyramidal) may arise from solvent polarity or counterion effects .
Methodological Insight : Use cyclic voltammetry to probe redox activity and UV-vis spectroscopy to assess ligand-field effects .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound?
- DFT Calculations :
- Optimize geometry at the B3LYP/6-311++G(d,p) level to identify reactive sites (e.g., electrophilic bromine, nucleophilic hydrazide NH).
- Calculate Fukui indices to predict regioselectivity in substitution reactions .
- Molecular Dynamics (MD) :
- Simulate solvent interactions (e.g., ethanol vs. DMSO) to optimize recrystallization protocols.
Case Study : A pyridyl-pyrazine carboxamide ligand showed strong agreement between computed and experimental bond lengths (Δ < 0.02 Å) .
Advanced: What strategies resolve contradictions in biological activity data for hydrazide derivatives?
Q. Common Issues :
- Discrepancies in antimicrobial assays due to varying bacterial strains or solvent carriers.
- False positives in cytotoxicity screens (e.g., DMSO interference).
Q. Solutions :
- Standardize protocols using CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.
- Validate results via orthogonal assays (e.g., agar diffusion vs. broth microdilution) .
Example : A structurally similar quinoline hydrazide showed MIC = 12.5 μg/mL against S. aureus but required DMSO concentrations <1% to avoid solvent toxicity .
Advanced: How can synthetic yields be optimized for large-scale preparation?
Q. Factors Affecting Yield :
- Solvent Choice : Ethanol (70–75% yield) vs. acetonitrile (50–55% yield) due to solubility differences.
- Catalysis : Add 0.1 eq. of p-TsOH to accelerate Schiff base formation (reduces reaction time from 12h to 6h) .
Q. Scale-Up Protocol :
- Use a Dean-Stark trap to remove water in refluxing toluene, shifting equilibrium toward product .
- Employ flash chromatography (silica gel, gradient elution) for >10g batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
